molecular formula C19H19NO6 B13570791 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate

1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Cat. No.: B13570791
M. Wt: 357.4 g/mol
InChI Key: RDWABNMBEQIXDM-UHFFFAOYSA-N
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Description

1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[222]octane-1,4-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common method includes the reaction of 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylic acid with 1,3-dioxoisoindoline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide, and catalysts such as palladium or copper compounds .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like crystallization, and the employment of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its anti-inflammatory activity may be mediated through inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

    1,3-Dioxoisoindoline derivatives: These compounds share the isoindolinone core and exhibit similar reactivity.

    Bicyclo[2.2.2]octane derivatives: Compounds with this bicyclic structure are often used in materials science and organic synthesis.

Uniqueness: 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate is unique due to the combination of its bicyclic structure and isoindolinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications.

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

4-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate

InChI

InChI=1S/C19H19NO6/c1-25-16(23)18-6-9-19(10-7-18,11-8-18)17(24)26-20-14(21)12-4-2-3-5-13(12)15(20)22/h2-5H,6-11H2,1H3

InChI Key

RDWABNMBEQIXDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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